N-(4-bromophenyl)-3-phenylpropanamide
Overview
Description
N-(4-bromophenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to the nitrogen atom of the amide and a phenyl group attached to the third carbon of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-phenylpropanamide can be achieved through several methods. One common approach involves the condensation of 4-bromoaniline with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. The reaction can be carried out in the presence of a solid acid catalyst, such as diatomite earth immobilized with ZrCl4, which provides active sites for the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through reactions such as Suzuki cross-coupling.
Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, leading to the formation of corresponding carboxylic acids or amines.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction typically involves the use of arylboronic acids and a palladium catalyst under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Scientific Research Applications
N-(4-bromophenyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: It serves as a model compound for studying the interactions of amides with biological molecules and their potential therapeutic effects.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis, while its anticancer effects are linked to the disruption of cellular processes in cancer cells . Molecular docking studies have shown that the compound binds effectively to certain protein receptors, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound shares the bromophenyl group but has a thiazole ring and a chloroacetamide moiety.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: This compound features a sulfonylbenzoyl group and an L-valine residue.
Uniqueness
N-(4-bromophenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPWLPIFXDCULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336371 | |
Record name | N-(4-bromophenyl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316146-27-7 | |
Record name | N-(4-Bromophenyl)benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=316146-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-bromophenyl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanamide, N-(4-bromophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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